2-[2-(1-naphthyl)vinyl]-8-quinolinol 2-[2-(1-naphthyl)vinyl]-8-quinolinol
Brand Name: Vulcanchem
CAS No.:
VCID: VC10589757
InChI: InChI=1S/C21H15NO/c23-20-10-4-8-17-12-14-18(22-21(17)20)13-11-16-7-3-6-15-5-1-2-9-19(15)16/h1-14,23H/b13-11+
SMILES: C1=CC=C2C(=C1)C=CC=C2C=CC3=NC4=C(C=CC=C4O)C=C3
Molecular Formula: C21H15NO
Molecular Weight: 297.3 g/mol

2-[2-(1-naphthyl)vinyl]-8-quinolinol

CAS No.:

Cat. No.: VC10589757

Molecular Formula: C21H15NO

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(1-naphthyl)vinyl]-8-quinolinol -

Specification

Molecular Formula C21H15NO
Molecular Weight 297.3 g/mol
IUPAC Name 2-[(E)-2-naphthalen-1-ylethenyl]quinolin-8-ol
Standard InChI InChI=1S/C21H15NO/c23-20-10-4-8-17-12-14-18(22-21(17)20)13-11-16-7-3-6-15-5-1-2-9-19(15)16/h1-14,23H/b13-11+
Standard InChI Key MSXVYODTAOLCGW-ACCUITESSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2/C=C/C3=NC4=C(C=CC=C4O)C=C3
SMILES C1=CC=C2C(=C1)C=CC=C2C=CC3=NC4=C(C=CC=C4O)C=C3
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C=CC3=NC4=C(C=CC=C4O)C=C3

Introduction

Chemical Structure and Molecular Geometry

Core Framework and Substituent Effects

2-[2-(1-naphthyl)vinyl]-8-quinolinol features a quinoline backbone with a hydroxyl group at the C8 position and a 1-naphthylvinyl substituent at C2 (Figure 1). The vinyl bridge introduces rigidity and planar conjugation, while the naphthyl group contributes steric bulk and enhanced π-π stacking potential compared to simpler styryl analogs .

In analogous 2-styryl-8-hydroxyquinolines (SA series), substituents on the styryl ring significantly influence molecular geometry. For example, electron-withdrawing groups (EWGs) like −Br reduce dihedral angles between aromatic rings (e.g., 5.75° in S3A vs. 59.3° in S1A with −SCH3), enhancing planarity . The naphthyl group, being a larger EWG, may further planarize the structure, potentially increasing intermolecular interactions such as π-π stacking or hydrogen bonding.

Table 1: Dihedral Angles in Selected 2-Styryl-8-hydroxyquinolines

CompoundStyryl SubstituentDihedral Angle (°)
S1A−SCH359.3
S2A−OCH338.7
S3A−Br5.75

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-[2-(1-naphthyl)vinyl]-8-quinolinol likely follows established protocols for styrylquinolines (Figure 2):

  • Condensation: Reacting 2-methyl-8-hydroxyquinoline with 1-naphthaldehyde in acetic anhydride under reflux (120–140°C, 40–96 hours) .

  • Acetylation/Deacetylation: Intermediate acetylated products are hydrolyzed using K2CO3/MeOH, followed by HCl neutralization to yield the final compound .

This method mirrors the synthesis of SA-series compounds, where substituents on the aldehyde determine the styryl group’s structure .

Table 2: Representative Reaction Conditions for Styrylquinolines

StepReagents/ConditionsYield Range
CondensationAcetic anhydride, 130°C, 24h, N2 atmosphere86–92%
HydrolysisK2CO3/MeOH, rt, 2h85–90%

Physicochemical Properties

Solubility and Stability

8-Hydroxyquinoline derivatives generally exhibit limited aqueous solubility due to aromatic stacking but show improved solubility in polar aprotic solvents (e.g., DMSO, DMF) . The naphthyl group may further reduce solubility compared to phenyl analogs but enhance thermal stability via extended conjugation.

Supramolecular Interactions

Crystallographic analyses of SA-series compounds reveal that EWGs like −Br promote planar geometries, facilitating π-π stacking and hydrogen-bonded networks . For 2-[2-(1-naphthyl)vinyl]-8-quinolinol, the naphthyl group’s larger surface area could strengthen these interactions, potentially leading to unique crystal packing motifs or gelation properties.

Biological Activity

Table 3: Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives

CompoundSubstituent (Quinoline/Styryl)IC50 (μM)
S3A−OH/−Br2.52
S3B−NO2/−Br2.897

Antioxidant Activity

Chinese patent CN101186605A highlights 2-vinyl-8-hydroxyquinolines as superior antioxidants to glutathione (GSH) . The naphthyl group’s radical-stabilizing resonance effects could augment this property, making 2-[2-(1-naphthyl)vinyl]-8-quinolinol a candidate for oxidative stress mitigation.

Applications and Future Directions

Therapeutic Applications

  • Anticancer Agents: Potential use in targeted therapies leveraging metal chelation and DNA interaction.

  • Antioxidants: Development as neuroprotective or anti-aging compounds .

  • Stem Cell Proliferation: Analogous compounds promote bone marrow mesenchymal stem cell growth, suggesting regenerative medicine applications .

Material Science

Enhanced π-conjugation and supramolecular assembly could enable applications in organic electronics or sensors.

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